N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
Description
N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a benzothiazole-based small molecule characterized by a dimethoxy-substituted benzothiazole core linked to a 4-(ethylthio)phenylacetamide side chain. The ethylthio substituent on the phenyl ring contributes to lipophilicity, which may influence membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-4-25-13-7-5-12(6-8-13)9-18(22)21-19-20-14-10-15(23-2)16(24-3)11-17(14)26-19/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNPLSBEAOJOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the acetamide group: This step involves the reaction of the thiazole derivative with an acylating agent such as acetyl chloride.
Addition of the ethylthio group: This can be done through a nucleophilic substitution reaction using ethylthiol and a suitable base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethylthiol in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a benzothiazole-acetamide scaffold with several synthesized derivatives, but its substituents differentiate it in terms of electronic and steric properties. Key comparisons include:
Key Observations:
- Benzothiazole Core Modifications: The 5,6-dimethoxy substituent in the target compound replaces the methylenedioxy bridge (a cyclic ether) seen in compounds like 3c–3d.
- Side Chain Diversity: The ethylthio group in the target compound is less polar than the tetrazole (3c) or piperazine (3d) moieties, likely enhancing lipophilicity and blood-brain barrier penetration compared to 3d . However, piperazine-containing derivatives (e.g., 3d) demonstrate superior BACE-1 inhibition, suggesting that bulkier, nitrogen-rich groups improve enzyme interaction .
- Synthetic Yields: Derivatives with piperazine side chains (e.g., 3d, 82% yield) are synthesized more efficiently than thio-linked analogues (e.g., 3c, 73%), possibly due to favorable nucleophilic substitution kinetics .
Physicochemical Properties
- Melting Points: Methylenedioxy derivatives (e.g., 3c: 265°C) have higher melting points than non-cyclic substituents due to increased molecular symmetry and crystallinity. The target compound’s dimethoxy groups may reduce melting points slightly .
- Solubility: Piperazine-containing derivatives (3d, 3e) are more water-soluble than thio-linked analogues due to protonatable nitrogen atoms, whereas the ethylthio group in the target compound may reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
